Methyl 3-amino-4-methylbenzoate hydrochloride

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Derivation

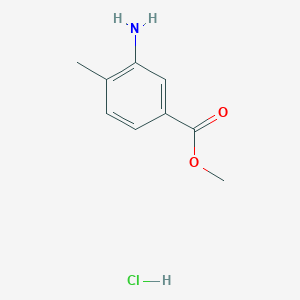

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted benzoic acid derivatives combined with inorganic salts. The primary International Union of Pure and Applied Chemistry name is "methyl 3-amino-4-methylbenzoate hydrochloride," which accurately describes the structural components and their positional relationships. Alternative systematic nomenclature includes "methyl 3-amino-4-methylbenzoate;hydrochloride," where the semicolon notation indicates the salt formation between the organic compound and hydrochloric acid.

The structural derivation begins with the benzoic acid core framework, where the carboxylic acid functionality has been converted to a methyl ester. The benzene ring carries two substituents: an amino group (-NH2) positioned at the 3-carbon (meta position relative to the carboxyl group) and a methyl group (-CH3) at the 4-carbon (para position relative to the carboxyl group). The hydrochloride component results from the protonation of the amino group by hydrochloric acid, forming an ammonium chloride salt structure.

The molecular formula for the hydrochloride salt is C9H12ClNO2, with a molecular weight of 201.65 grams per mole. This formula accounts for the additional hydrogen and chlorine atoms introduced through salt formation. The structural representation can be expressed through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation being "CC1=C(C=C(C=C1)C(=O)OC)N.Cl", which clearly delineates the organic component and the chloride counterion.

Registry Identifiers: Chemical Abstracts Service, European Community Number, Unique Ingredient Identifier, and PubChem Compound Identification Number

The compound this compound possesses several critical registry identifiers that facilitate its identification and tracking across global chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number is 383677-41-6, which uniquely identifies this specific hydrochloride salt form and distinguishes it from the free base compound.

| Registry System | Identifier | Database Source |

|---|---|---|

| Chemical Abstracts Service Number | 383677-41-6 | Multiple vendors and databases |

| PubChem Compound Identification Number | 25067289 | PubChem Database |

| Molecular Design Limited Number | MFCD11226203 | Chemical structure database |

| European Community Number | Not specifically assigned | Not applicable for this salt form |

| Unique Ingredient Identifier | Not specifically assigned | Not available in search results |

The PubChem Compound Identification Number 25067289 serves as the primary identifier within the PubChem database system maintained by the National Center for Biotechnology Information. This identifier links to comprehensive structural, physical, and chemical property data for the hydrochloride salt form. The Molecular Design Limited number MFCD11226203 provides additional database connectivity across various chemical information systems.

Notably, the hydrochloride salt form maintains a distinct Chemical Abstracts Service number from its parent compound (methyl 3-amino-4-methylbenzoate, Chemical Abstracts Service 18595-18-1), reflecting the significant chemical and physical property differences introduced by salt formation. This distinction is crucial for accurate identification in pharmaceutical applications and regulatory documentation.

属性

IUPAC Name |

methyl 3-amino-4-methylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-3-4-7(5-8(6)10)9(11)12-2;/h3-5H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVIQWWFGMLYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648606 | |

| Record name | Methyl 3-amino-4-methylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383677-41-6 | |

| Record name | Methyl 3-amino-4-methylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Nitro Precursor

The most widely reported and reliable method for preparing methyl 3-amino-4-methylbenzoate hydrochloride involves the catalytic hydrogenation reduction of its nitro precursor, methyl 4-methyl-3-nitrobenzoate.

- Procedure: Methyl 4-methyl-3-nitrobenzoate is subjected to hydrogenation in methanol using a catalyst such as Raney nickel or palladium on carbon under controlled pressure (e.g., 50 psi) and temperature conditions.

- Catalyst: Raney nickel or palladium-carbon.

- Reaction time: Approximately 8 hours.

- Yield: High yields reported (up to 96%).

- Product: The amino compound is obtained as a yellow solid, which can be converted to its hydrochloride salt by treatment with hydrochloric acid.

- Example: One documented synthesis used 80 g of the nitro ester with 5 g Raney Ni catalyst in methanol, yielding 65 g of the amino ester with 96% yield and melting point 114-115°C (close to literature value 116°C).

Esterification of 3-Amino-4-methylbenzoic Acid

Another method involves direct esterification of 3-amino-4-methylbenzoic acid with methanol in the presence of thionyl chloride (SOCl2), which acts as a catalyst and activating agent.

- Procedure: 3-Amino-4-methylbenzoic acid is dissolved in anhydrous methanol and cooled in an ice bath. SOCl2 is added dropwise to the mixture, which is then refluxed for about 4 hours.

- Workup: After reflux, the reaction mixture is concentrated under reduced pressure, neutralized with saturated sodium bicarbonate solution, and extracted with ethyl acetate.

- Yield: High yields reported, approximately 97%.

- Product: Methyl 3-amino-4-methylbenzoate is obtained as a beige powder.

- Reference: This method is supported by a detailed procedure with precise molar ratios and conditions, providing reproducible results.

| Parameter | Reduction of Nitro Precursor | Esterification of Amino Acid |

|---|---|---|

| Starting Material | Methyl 4-methyl-3-nitrobenzoate | 3-Amino-4-methylbenzoic acid |

| Catalyst/Activator | Raney Ni or Pd/C | Thionyl chloride (SOCl2) |

| Solvent | Methanol | Anhydrous methanol |

| Reaction Conditions | Hydrogenation at 50 psi, room temperature | Reflux for 4 hours after SOCl2 addition |

| Yield | Up to 96% | Approximately 97% |

| Product Form | Yellow solid (amino ester) | Beige powder (amino ester) |

| Purification | Filtration, concentration | Extraction with ethyl acetate, drying |

| Advantages | High purity, scalable | Simple reagents, direct esterification |

The hydrochloride salt form of methyl 3-amino-4-methylbenzoate is typically prepared by treating the free base amino ester with hydrochloric acid. This salt form improves solubility and stability, which is advantageous for storage and further synthetic applications.

- The hydrogenation method is preferred for its mild conditions and high selectivity, minimizing side reactions.

- The esterification route is valuable when the amino acid precursor is readily available and avoids the need for hydrogenation equipment.

- Both methods yield products suitable for further chemical transformations, such as conversion of the amino group into azides or other functional groups.

- Future research may focus on optimizing catalyst loading, reaction time, and solvent systems to improve efficiency and environmental sustainability.

This compound can be efficiently prepared by two main routes: catalytic hydrogenation of the corresponding nitro ester and esterification of the amino acid with methanol using thionyl chloride. Both methods provide high yields and purity, with the hydrogenation route being particularly favored for pharmaceutical intermediate synthesis due to its mild conditions and selectivity. The hydrochloride salt is typically formed post-synthesis to enhance compound properties for further applications.

科学研究应用

Synthesis of Drug Intermediates

Methyl 3-amino-4-methylbenzoate hydrochloride serves as a crucial reagent in synthesizing various pharmaceutical compounds. Notably, it is employed in the production of perfluoroalkylated indoles, which are significant in drug development due to their biological activity against various diseases .

Key Synthesis Examples :

- Preparation of Inhibitors : It has been used to prepare derivatives such as 4-(pyrimidin-2-ylamino) benzamide, which are designed as inhibitors of the hedgehog signaling pathway, a target for cancer treatment .

- Macrocyclic Peptides : This compound is also utilized in the synthesis of macrocyclic peptides, which have potential therapeutic applications. For instance, a study demonstrated the gram-scale synthesis of a modified peptide starting from methyl 3-amino-4-methylbenzoate .

Organic Synthesis Reagent

As an organic synthesis intermediate, methyl 3-amino-4-methylbenzoate can undergo various transformations to yield functional groups that are valuable in creating bioactive molecules. The amino group on the benzene ring can be converted into an azide group, facilitating further reactions that lead to complex molecular structures .

Development of Anticancer Agents

Research has shown that derivatives of methyl 3-amino-4-methylbenzoate exhibit anticancer properties. For example, ferrocene-modified analogues derived from this compound have been synthesized and evaluated for their efficacy against bcr–abl positive human malignant cells . These studies highlight its potential as a scaffold for developing new anticancer drugs.

Documented Case Studies

作用机制

The mechanism of action of methyl 3-amino-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various biological pathways.

相似化合物的比较

Research Insights

- Synthetic Efficiency: The hydrogenation route for methyl 3-amino-4-methylbenzoate (from nitro precursors) is preferred industrially due to high yield (>85%) and minimal byproducts .

- Regulatory Significance: As a genotoxic impurity in Nilotinib, strict analytical controls (e.g., LC-MS/MS) are mandated to ensure compliance with pharmacopeial limits (typically <0.1%) .

生物活性

Methyl 3-amino-4-methylbenzoate hydrochloride, also known as a biochemical reagent, has garnered attention in various biological and medicinal chemistry applications. This compound is primarily utilized in the synthesis of derivatives that exhibit potential therapeutic effects, particularly in the fields of cancer treatment and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 165.19 g/mol. It appears as a beige powder and is soluble in organic solvents, making it suitable for various synthetic applications .

The synthesis of this compound often involves several steps, including protection and substitution reactions. For instance, it has been used as a starting material in the production of complex molecules such as perfluoroalkylated indoles and inhibitors targeting the hedgehog signaling pathway, which is crucial in cancer biology .

1. Anti-Cancer Properties

This compound has been explored for its role in cancer treatment. One significant application is in the synthesis of compounds that inhibit the hedgehog signaling pathway, which is implicated in various cancers. For example, derivatives synthesized from this compound have shown efficacy in inhibiting tumor growth in preclinical models .

2. Metabolic Disorders

Research indicates that methyl 3-amino-4-methylbenzoate can serve as an intermediate for synthesizing telmisartan, an angiotensin II receptor blocker used to manage hypertension and metabolic syndrome. Studies have demonstrated that telmisartan can mitigate obesity-related metabolic disorders in animal models, suggesting a potential therapeutic role for its precursors .

Case Study 1: Synthesis of Hedgehog Pathway Inhibitors

In a study focusing on the development of hedgehog signaling inhibitors, methyl 3-amino-4-methylbenzoate was utilized to create various derivatives. These compounds were evaluated for their ability to suppress tumor cell proliferation in vitro and showed promising results, indicating that structural modifications could enhance their biological activity .

Case Study 2: Telmisartan Derivatives

Another investigation highlighted the synthesis of telmisartan from methyl 3-amino-4-methylbenzoate. The resulting compound demonstrated significant effects on reducing body weight and improving metabolic parameters in diet-induced obese mice. This underscores the importance of this compound in developing therapeutics for metabolic disorders .

Table 1: Summary of Biological Activities

| Compound Derivative | Biological Activity | Reference |

|---|---|---|

| Hedgehog Inhibitor A | Tumor Growth Inhibition | |

| Telmisartan | Reduction of Obesity | |

| Compound B | Enhanced Fluorescence Signal |

Table 2: Synthesis Pathways

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Protection | N-Boc protection at RT | 90% |

| 2 | Bromination | Benzylic bromination under N2 | 85% |

| 3 | Substitution | Reaction with diethylacetamidomalonate | 70% |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-amino-4-methylbenzoate hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves esterification and subsequent hydrochlorination. A common approach includes reacting 3-amino-4-methylbenzoic acid with methanol under acidic conditions (e.g., HCl gas or concentrated HCl) to form the ester, followed by purification via recrystallization . Optimization should focus on controlling reaction temperature (25–40°C), stoichiometric ratios of reagents, and solvent selection (e.g., dioxane or methanol) to minimize side products. Monitoring via thin-layer chromatography (TLC) or HPLC is advised .

Q. How should researchers handle this compound to ensure safety in the laboratory?

- Methodology : Use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry place away from oxidizers and heat sources, as per safety data sheets (SDS) guidelines .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm the structure, with attention to aromatic proton shifts and methyl/amino group signals .

- Mass Spectrometry : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) can verify molecular weight and purity .

- FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm, NH vibrations) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or purity of this compound?

- Methodology : Perform systematic reproducibility studies by varying catalysts, solvents, and reaction times. Use advanced analytical tools like LC-MS/MS to quantify impurities (e.g., unreacted starting materials or hydrolyzed byproducts). Cross-validate results with orthogonal methods, such as -NMR integration or elemental analysis .

Q. What strategies are effective for crystallizing this compound to enable X-ray diffraction studies?

- Methodology : Slow evaporation from a polar solvent (e.g., methanol/water mixtures) is recommended. For challenging crystallizations, employ the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to analyze diffraction data. Ensure high-resolution (<1.0 Å) datasets for accurate charge density mapping .

Q. How can trace-level impurities (e.g., 3-amino-4-methylbenzoic acid) be detected and quantified in this compound?

- Methodology : Develop a validated LC-MS/MS protocol using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Optimize ionization parameters (e.g., ESI+ mode) for sensitivity. Use internal standards (e.g., deuterated analogs) to improve accuracy. Limit of quantification (LOQ) should be established at ≤0.1% .

Q. What computational models are suitable for predicting the environmental impact or toxicity of this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite or TEST to estimate biodegradability and ecotoxicity. Validate predictions with experimental assays (e.g., Daphnia magna acute toxicity tests) if ecological data is lacking .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology : Conduct forced degradation studies by exposing the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C. Monitor degradation kinetics via HPLC and identify degradation products using MS/MS fragmentation patterns. Stability-indicating methods should achieve baseline separation of all peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。